

Application Notes and Protocols for Measuring NVP-BEZ235-d3 Inhibitory Activity

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Compound of Interest

Compound Name: NVP-BEZ 235-d3

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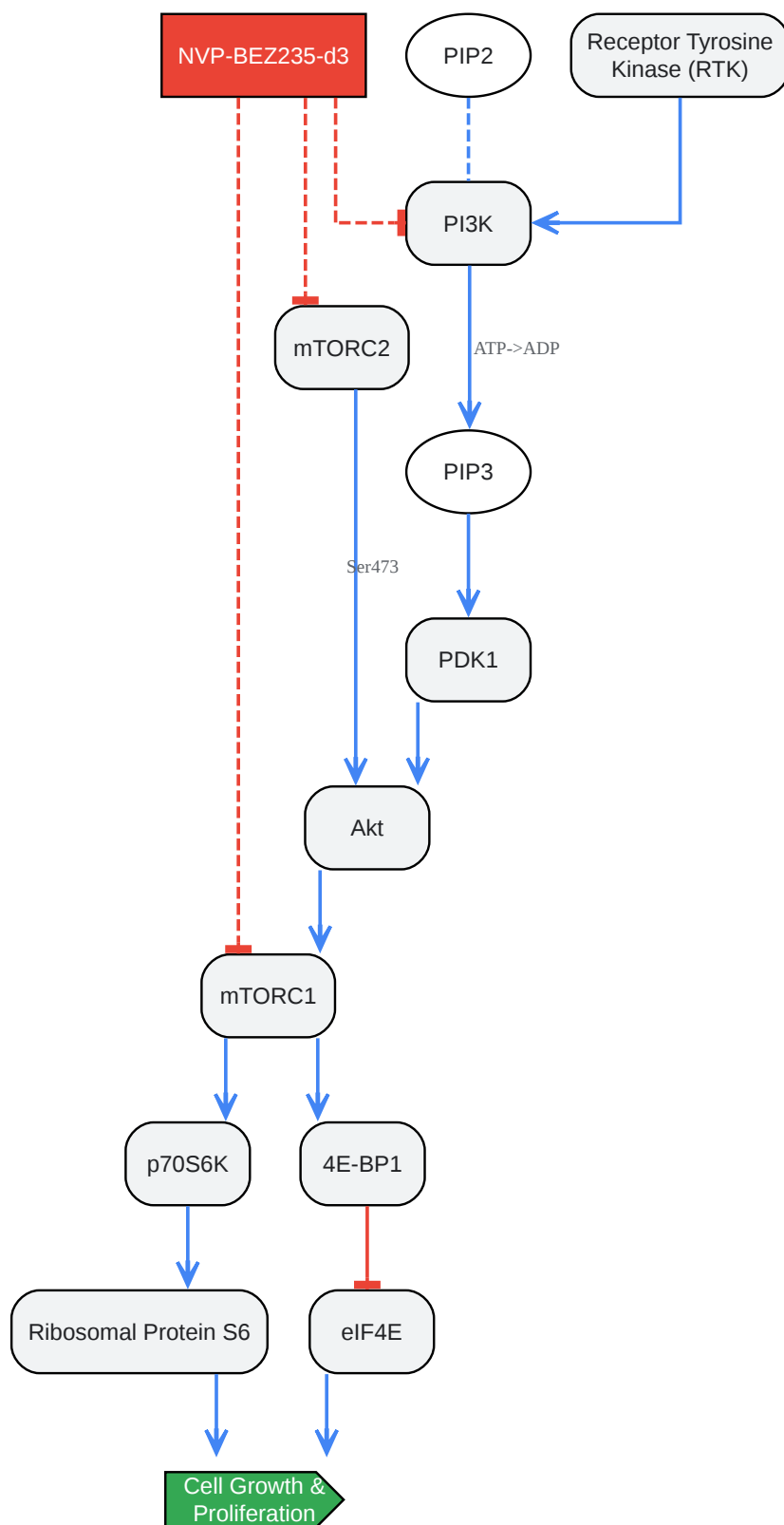
Introduction

NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By binding to the ATP-binding cleft of these enzymes, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1][3] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[3][4][5] The deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies but is also employed to assess inhibitory activity, which is expected to be comparable to its non-deuterated counterpart. These application notes provide detailed protocols for measuring the inhibitory activity of NVP-BEZ235-d3 using both biochemical and cell-based kinase assays.

Mechanism of Action and Signaling Pathway

NVP-BEZ235 is a dual ATP-competitive inhibitor targeting all class I PI3K isoforms (p110 α , β , γ , and δ) and both mTOR complexes, mTORC1 and mTORC2.[1][3][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors like Akt. Concurrently, inhibition of mTOR kinase disrupts the phosphorylation of key substrates such as p70S6 kinase (p70S6K) and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[7][8] The dual-targeting nature of NVP-BEZ235 allows it

to circumvent feedback activation of PI3K that can occur with mTORC1-specific inhibitors like rapamycin.[9][10]



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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by NVP-BEZ235-d3.

Quantitative Data: Inhibitory Activity of NVP-BEZ235

The inhibitory potency of NVP-BEZ235 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for the non-deuterated form against various PI3K isoforms and mTOR.

Target Kinase	IC50 (nM)	Assay Type
p110α	4	Cell-free
p110β	75	Cell-free
p110γ	5	Cell-free
p110δ	7	Cell-free
mTOR	6 - 20.7	Cell-free

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Protocol 1: Biochemical Kinase Assay using TR-FRET

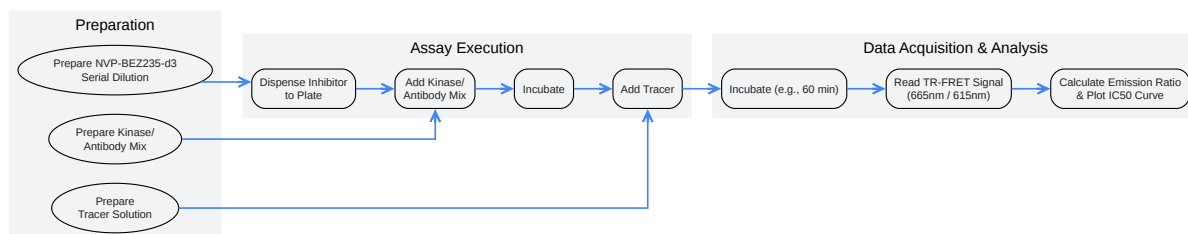
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ technology, to measure the inhibitory activity of NVP-BEZ235-d3 against PI3K or mTOR in a cell-free system. The principle involves the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor, leading to a decrease in the FRET signal.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents

- Recombinant human PI3K (e.g., p110α/p85α) or mTOR kinase
- NVP-BEZ235-d3 (and non-deuterated NVP-BEZ235 as a control)

- LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
- Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP and ADP (for control experiments)
- DMSO (for compound dilution)
- 384-well, low-volume, black plates
- TR-FRET compatible plate reader

Experimental Workflow



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Caption: Workflow for a TR-FRET based kinase inhibition assay.

Detailed Protocol

- Compound Preparation:
 - Prepare a 10 mM stock solution of NVP-BEZ235-d3 in 100% DMSO.

- Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM). Typically, an 11-point, 3-fold serial dilution is appropriate.
- Prepare a final 4X working solution of each concentration by diluting the DMSO series in kinase buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
- Assay Setup (384-well plate):
 - Add 2.5 μL of the 4X NVP-BEZ235-d3 working solutions to the appropriate wells.
 - Include "no inhibitor" (DMSO vehicle) controls for maximum FRET signal and "no kinase" or "displaced tracer" (high concentration of a known inhibitor) controls for background signal.
 - Prepare a 4X kinase/antibody mix by diluting the recombinant kinase and the Eu-labeled antibody in kinase buffer to the recommended concentrations.
 - Add 2.5 μL of the 4X kinase/antibody mix to all wells except the "no kinase" controls.
 - Gently mix the plate and incubate for 15 minutes at room temperature.
 - Prepare a 2X tracer solution in kinase buffer at the predetermined optimal concentration (as per manufacturer's guidelines).[\[12\]](#)
 - Add 5 μL of the 2X tracer solution to all wells. The final reaction volume will be 10 μL .
- Incubation and Measurement:
 - Seal the plate and incubate for 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET enabled plate reader. Excite at ~ 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm) for each well.[\[13\]](#)

- Normalize the data using the "no inhibitor" (100% activity) and "displaced tracer" (0% activity) controls.
- Plot the normalized percent inhibition against the logarithm of the NVP-BEZ235-d3 concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Cell-Based Assay to Measure Pathway Inhibition

This protocol uses an "In-Cell Western" or similar immunofluorescence-based method to measure the phosphorylation of a key downstream mTORC1 substrate, the ribosomal protein S6 (rpS6), in cultured cancer cells.^[14] A decrease in rpS6 phosphorylation indicates inhibition of the PI3K/mTOR pathway.

Materials and Reagents

- Cancer cell line with an active PI3K/mTOR pathway (e.g., BT474, U87MG, K562).^{[1][7][15]}
- Cell culture medium and supplements (e.g., DMEM, 10% FBS).
- NVP-BEZ235-d3.
- 96-well or 384-well clear-bottom imaging plates.
- Phosphate-buffered saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS for fixation.
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS).
- Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-total S6 or a cell number normalization dye.

- Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
- Infrared imaging system (e.g., LI-COR Odyssey).

Experimental Protocol

- Cell Culture and Treatment:
 - Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 1.5×10^4 cells/well). Allow cells to adhere overnight.
 - Prepare serial dilutions of NVP-BEZ235-d3 in cell culture medium.
 - Remove the old medium and add the medium containing the different concentrations of NVP-BEZ235-d3 or DMSO vehicle control.
 - Incubate the cells for a specified time (e.g., 2 to 24 hours) at 37°C and 5% CO₂.[\[16\]](#)
- Fixation and Permeabilization:
 - Remove the treatment medium and wash the cells once with cold PBS.
 - Fix the cells by adding 100 µL of 4% PFA and incubating for 20 minutes at room temperature.
 - Wash the plate three times with PBS.
 - Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 20 minutes.
- Immunostaining:
 - Wash the plate three times with PBS.
 - Block non-specific binding by adding 150 µL of blocking buffer and incubating for 1.5 hours at room temperature.

- Prepare a solution of primary antibodies (anti-phospho-S6 and anti-total S6) in blocking buffer.
- Remove the blocking buffer and add 50 μ L of the primary antibody solution to each well. Incubate overnight at 4°C.
- Wash the plate five times with PBS containing 0.1% Tween-20.
- Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer.
- Add 50 μ L of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
- Wash the plate five times with PBS containing 0.1% Tween-20.
- Imaging and Analysis:
 - Ensure the bottom of the plate is clean and dry.
 - Scan the plate using an infrared imaging system. Acquire signals in both the 700 nm (e.g., total S6) and 800 nm (e.g., phospho-S6) channels.
 - Quantify the fluorescence intensity for each channel in each well.
 - Normalize the phospho-S6 signal to the total S6 signal (or cell number normalization dye) for each well.
 - Plot the normalized phospho-S6 signal against the logarithm of the NVP-BEZ235-d3 concentration and fit the data to determine the IC₅₀ value for pathway inhibition in a cellular context.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of NVP-BEZ235-d3. The biochemical TR-FRET assay provides a direct measure of the compound's interaction with its purified target kinases, PI3K and mTOR, allowing for precise IC₅₀ determination in a high-throughput format. The cell-based assay complements this by

confirming the compound's ability to penetrate cells and inhibit the PI3K/mTOR signaling pathway in a more physiologically relevant environment. Together, these assays are essential tools for the preclinical evaluation and development of NVP-BEZ235 and other PI3K/mTOR pathway inhibitors.

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